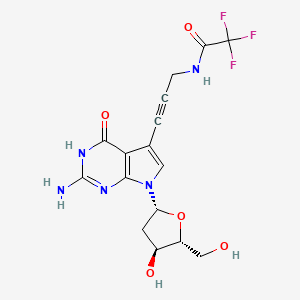

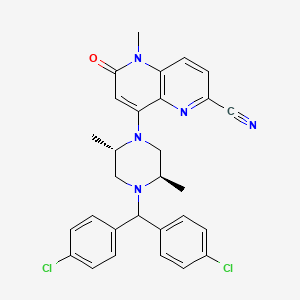

![molecular formula C18H17N3O5S2 B10830081 4-hydroxy-2-oxo-N-(4-sulfamoylphenyl)-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-b]pyridine-3-carboxamide](/img/structure/B10830081.png)

4-hydroxy-2-oxo-N-(4-sulfamoylphenyl)-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-b]pyridine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

M435-1279 ist eine chemische Verbindung, die für ihre Rolle als Inhibitor des Ubiquitin-konjugierenden Enzyms E2T (UBE2T) bekannt ist. Diese Verbindung hat Aufmerksamkeit erregt, da sie in der Lage ist, den Wnt/β-Catenin-Signalweg zu hemmen, indem sie die UBE2T-vermittelte Degradation des Rezeptors für aktivierte Proteinkinase C (RACK1) blockiert. Diese Hemmung ist im Kontext der Krebsforschung, insbesondere bei der Erforschung von Magenkrebs, von Bedeutung .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von M435-1279 umfasst mehrere Schritte, darunter die Bildung wichtiger Zwischenprodukte und deren anschließende Reaktionen. Der detaillierte Syntheseweg und die Reaktionsbedingungen sind urheberrechtlich geschützt und in der öffentlichen Literatur nicht vollständig offengelegt.

Industrielle Produktionsmethoden

Die industrielle Produktion von M435-1279 würde wahrscheinlich eine Optimierung des Synthesewegs beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu gehört die Hochskalierung der Reaktionen, die Optimierung von Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelsystemen sowie die Verwendung von Reinigungstechniken wie Kristallisation und Chromatographie .

Chemische Reaktionsanalyse

Arten von Reaktionen

M435-1279 durchläuft verschiedene chemische Reaktionen, wobei der Schwerpunkt auf seiner Wechselwirkung mit biologischen Molekülen liegt. Es ist bekannt, dass die Verbindung den Ubiquitinierungsvorgang hemmt, eine posttranslationale Modifikation, bei der Ubiquitin an ein Substratprotein angehängt wird .

Häufige Reagenzien und Bedingungen

Die Reaktionen, die M435-1279 betreffen, finden typischerweise unter physiologischen Bedingungen statt, beispielsweise in Zellkulturmedien oder in lebenden Organismen. Häufige Reagenzien sind solche, die die Hemmung von Ubiquitin-konjugierenden Enzymen und die Stabilisierung der Verbindung in biologischen Umgebungen erleichtern .

Hauptsächlich gebildete Produkte

Die Hauptprodukte, die aus Reaktionen mit M435-1279 gebildet werden, sind typischerweise die gehemmten Formen von Zielproteinen, wie z. B. RACK1, die daran gehindert werden, eine Ubiquitinierung und den anschließenden Abbau zu erfahren .

Wissenschaftliche Forschungsanwendungen

M435-1279 hat mehrere wissenschaftliche Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:

Chemie: Wird als Werkzeugverbindung verwendet, um die Mechanismen der Ubiquitinierung und die Rolle von UBE2T in verschiedenen biologischen Prozessen zu untersuchen

Biologie: Wird in Zellkulturstudien eingesetzt, um die Auswirkungen der UBE2T-Hemmung auf das Zellwachstum, die Lebensfähigkeit und die Signalwege zu untersuchen

Medizin: Wird als potenzieller Therapeutikum zur Behandlung von Krebs, insbesondere von Magenkrebs, durch Hemmung des Wnt/β-Catenin-Signalwegs untersucht

Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf das Ubiquitin-Proteasom-System abzielen, und bei der Herstellung von Forschungsreagenzien

Wirkmechanismus

M435-1279 übt seine Wirkungen aus, indem es UBE2T hemmt, ein Enzym, das am Ubiquitinierungsvorgang beteiligt ist. Durch Blockieren der UBE2T-vermittelten Degradation von RACK1 verhindert M435-1279 die Hyperaktivierung des Wnt/β-Catenin-Signalwegs. Dieser Weg ist entscheidend für die Zellproliferation und das Überleben, und seine Dysregulation ist mit verschiedenen Krebsarten verbunden. Die Hemmung dieses Signalwegs durch M435-1279 führt zu einem verringerten Wachstum und Fortschreiten von Krebszellen .

Analyse Chemischer Reaktionen

Types of Reactions

M435-1279 undergoes various chemical reactions, primarily focusing on its interaction with biological molecules. The compound is known to inhibit the ubiquitination process, which is a post-translational modification involving the attachment of ubiquitin to a substrate protein .

Common Reagents and Conditions

The reactions involving M435-1279 typically occur under physiological conditions, such as in cell culture media or within living organisms. Common reagents include those that facilitate the inhibition of ubiquitin-conjugating enzymes and the stabilization of the compound in biological environments .

Major Products Formed

The major products formed from reactions involving M435-1279 are typically the inhibited forms of target proteins, such as RACK1, which are prevented from undergoing ubiquitination and subsequent degradation .

Wissenschaftliche Forschungsanwendungen

M435-1279 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a tool compound to study the mechanisms of ubiquitination and the role of UBE2T in various biological processes

Biology: Employed in cell culture studies to investigate the effects of UBE2T inhibition on cell growth, viability, and signaling pathways

Medicine: Explored as a potential therapeutic agent for treating cancers, especially gastric cancer, by inhibiting the Wnt/β-catenin signaling pathway

Industry: Utilized in the development of new drugs targeting the ubiquitin-proteasome system and in the production of research reagents

Wirkmechanismus

M435-1279 exerts its effects by inhibiting UBE2T, an enzyme involved in the ubiquitination process. By blocking UBE2T-mediated degradation of RACK1, M435-1279 prevents the hyperactivation of the Wnt/β-catenin signaling pathway. This pathway is crucial for cell proliferation and survival, and its dysregulation is associated with various cancers. The inhibition of this pathway by M435-1279 leads to reduced cancer cell growth and progression .

Vergleich Mit ähnlichen Verbindungen

M435-1279 ist einzigartig in seiner spezifischen Hemmung von UBE2T und seinen daraus resultierenden Auswirkungen auf den Wnt/β-Catenin-Signalweg. Ähnliche Verbindungen umfassen:

SZL P1-41: Ein weiterer Inhibitor, der auf das Ubiquitin-Proteasom-System abzielt.

Siremadlin: Ein Inhibitor mit einem breiteren Spektrum an Zielmolekülen innerhalb des Ubiquitin-Proteasom-Systems.

Diese Verbindungen haben die gemeinsame Eigenschaft, auf das Ubiquitin-Proteasom-System abzuzielen, unterscheiden sich jedoch in ihren spezifischen Zielmolekülen und Wirkmechanismen, was die Einzigartigkeit von M435-1279 in seiner selektiven Hemmung von UBE2T hervorhebt .

Eigenschaften

Molekularformel |

C18H17N3O5S2 |

|---|---|

Molekulargewicht |

419.5 g/mol |

IUPAC-Name |

4-hydroxy-2-oxo-N-(4-sulfamoylphenyl)-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-b]pyridine-3-carboxamide |

InChI |

InChI=1S/C18H17N3O5S2/c19-28(25,26)10-7-5-9(6-8-10)20-16(23)14-15(22)13-11-3-1-2-4-12(11)27-18(13)21-17(14)24/h5-8H,1-4H2,(H,20,23)(H2,19,25,26)(H2,21,22,24) |

InChI-Schlüssel |

MVQJFYRZMPKNIV-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC2=C(C1)C3=C(S2)NC(=O)C(=C3O)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[(1S)-4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]amino]acetic acid](/img/structure/B10830037.png)

![(2S)-4-(4-methylphenyl)-5-(2H-tetrazol-5-yl)-2-[4-(4,4,4-trifluorobutoxy)phenyl]-2-(trifluoromethyl)-1,3-dihydropyridin-6-one](/img/structure/B10830052.png)

![4-[3-[[1-(4-chlorophenyl)-2-oxo-2-[6-(trifluoromethoxy)-2,3-dihydroindol-1-yl]ethyl]amino]-5-methoxyphenoxy]butanoic acid](/img/structure/B10830086.png)

![([5-(5-Ethoxymethoxy-benzofuran-2-yl)-6-nitro-pyridin-2-yl]-methyl-carbamic acid tert-butyl ester)](/img/structure/B10830092.png)

![[4-(1,3-Benzodioxol-5-yl)piperazin-1-yl]-[4-[[2-(hydroxymethyl)indol-1-yl]methyl]phenyl]methanone](/img/structure/B10830104.png)